molecular formula C7H9N5O B605054 2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide CAS No. 50696-27-0

2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide

Cat. No. B605054
CAS RN: 50696-27-0
M. Wt: 179.18
InChI Key: OEMUUZJTCZMSOY-QDEBKDIKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A 601 is a N-acylated serine-linked nonphosphorylated acylglucosamine-derived lipid A analog.

Scientific Research Applications

Thermal Characterization

Guanylhydrazone derivatives, including compounds similar to 2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide, have been studied for their thermal behavior using thermal analysis techniques. These techniques include differential scanning calorimetry and thermogravimetry, contributing to the characterization and evaluation of their stability, which is crucial for therapeutic applications (Galvão et al., 2015).

Synthesis of Substituted Pyrazoles

Enaminones, which are key intermediates in synthesizing substituted pyrazoles, have shown potential in creating compounds with antitumor and antimicrobial activities. These compounds' synthesis involves reactions with active methylene compounds, leading to various derivatives with significant biological activities (Riyadh, 2011).

Development of 2-Aminoimidazoles

A divergent synthesis of substituted 2-aminoimidazoles has been developed, starting from 2-aminopyrimidines. These compounds are synthesized using conventional heating or microwave irradiation, highlighting the versatility of this approach in producing biologically significant molecules (Ermolat'ev & Van der Eycken, 2008).

Synthesis of Pyrimidine Derivatives

Research has focused on synthesizing various pyrimidine derivatives, starting from compounds like pyrimidin-4-one-2-thione. These derivatives show promise in biological applications, including their potential as antimicrobial agents (Attaby & Eldin, 1999).

Oxyfunctionalization Using Whole Cells

The use of whole cells of Burkholderia sp. has been explored for the oxyfunctionalization of pyridine derivatives. This method is promising for preparing various hydroxylated pyridines, important intermediates in pharmaceutical production (Stankevičiūtė et al., 2016).

Preparation of Novel Diaminopyrazole Derivatives

The preparation of novel diaminopyrazole derivatives, involving the coupling of sulfa drugs with active methylene compounds, has been studied. These compounds, synthesized by treating hydrazones with hydrazines, have been evaluated for their antimicrobial activity, demonstrating the potential for pharmaceutical applications (El-Gaby et al., 2002).

properties

CAS RN

50696-27-0

Product Name

2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide

Molecular Formula

C7H9N5O

Molecular Weight

179.18

IUPAC Name

Hydrazinecarboximidamide, 2-((5-hydroxy-2-pyridinyl)methylene)-

InChI

InChI=1S/C7H9N5O/c8-7(9)12-11-3-5-1-2-6(13)4-10-5/h1-4,13H,(H4,8,9,12)/b11-3+

InChI Key

OEMUUZJTCZMSOY-QDEBKDIKSA-N

SMILES

OC1=CN=C(/C=N/NC(N)=N)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 601;  A601;  A-601

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide
Reactant of Route 2
2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide
Reactant of Route 3
2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.